Pyrimido[2,1-a]isoindol-2(6H)-one
Description
Properties
CAS No. |
113369-48-5 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6H-pyrimido[2,1-a]isoindol-2-one |
InChI |
InChI=1S/C11H8N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)11(13)12-10/h1-6H,7H2 |
InChI Key |
KWIMTQHYDNAXBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=O)C=CN31 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Methyl-3-Nitrobenzoic Acid Derivatives
A widely cited method involves a four-step sequence starting with 2-methyl-3-nitrobenzoic acid:
- Bromination : Treatment with N-bromosuccinimide (NBS) in refluxing dichloromethane introduces a bromine atom at the benzylic position.
- Amidation : Condensation with L-glutamine hydrochloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide) forms a secondary amide.
- Cyclization : Heating the intermediate in acetic anhydride induces ring closure, forming the pyrimidine core.
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups and finalizes the isoindole ring.
This method achieves an overall yield of 32–38%, with purity >95% after recrystallization from ethanol. Critical parameters include:
- Reaction temperature control during bromination (40–45°C) to avoid polybromination.
- Use of anhydrous conditions during amidation to prevent hydrolysis.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors replace batch processes, reducing reaction times by 60%. Catalysts such as zeolite-beta improve cyclization efficiency, achieving 89% conversion at 120°C. Downstream purification employs simulated moving bed (SMB) chromatography, reducing solvent waste by 70% compared to traditional column methods.
Aza-Prins Cyclization Strategy
Mechanism and Reaction Design
A breakthrough method utilizes an aza-Prins cyclization of N-acyliminium ions with amides under mild conditions (room temperature, acetonitrile solvent). The process involves:
- Generation of N-acyliminium ions via treatment of aldehydes with TMSOTf (trimethylsilyl triflate).
- Nucleophilic attack by a tethered amide group, forming the pyrimidine ring.
- Spontaneous cyclization to construct the isoindole moiety.
This one-pot reaction achieves yields of 87–94% with excellent functional group tolerance. Key advantages include:
- Metal-free conditions, avoiding transition metal contamination.
- Short reaction time (2–4 hours).
- Compatibility with electron-deficient and electron-rich substrates.
Post-Synthetic Modifications
The aza-Prins adduct undergoes further transformations:
- Triazole Formation : Click chemistry with azides (CuI catalysis) introduces triazole rings at position 6.
- Oxidation : MnO₂ selectively oxidizes the C4 position to a carbonyl group, yielding diazacyclopenta[def]phenanthrenedione derivatives.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrimido[2,1-a]isoindol-2(6H)-one can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring system are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: Pyrimido[2,1-a]isoindol-2(6H)-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. It has been evaluated for its biological activity against certain types of cancer cells, such as L1210 leukemia .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which pyrimido[2,1-a]isoindol-2(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Nomenclature
Key Observations :
- Pyrimido[6,1-a]isoquinoline exhibits enhanced biological activity (e.g., antihypertensive effects) due to the isoindole-to-isoquinoline substitution, which improves binding to phosphodiesterase enzymes .
- Thieno-fused derivatives demonstrate altered electronic properties, with sulfur atoms influencing redox behavior and photophysical characteristics .
Comparison :
- Pyrimido[6,1-a]isoquinoline synthesis achieves higher yields due to optimized ring-closure protocols .
- Retro Diels–Alder routes for pyrimido[2,1-a]isoindol-2(6H)-one are less efficient but enable access to aminoderivatives .
Chemical Reactivity and Stability
- Electrooxidation: this compound undergoes oxidation to form N-oxides (e.g., compounds 12 and 13) and dione derivatives (e.g., 14), whereas pyrimido[6,1-a]isoquinoline derivatives are more resistant to oxidation due to aromatic stabilization .
- Reduction : LiAlH4 reduction of this compound yields isoindole derivatives (e.g., 22a ), contrasting with earlier reports of nine-membered ring formation in related systems .
Key Insight :
- Pyrimido[6,1-a]isoquinoline’s clinical relevance (e.g., Trequinsin) underscores its superiority in drug development compared to this compound, which remains exploratory .
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrimido[2,1-a]isoindol-2(6H)-one derivatives?
The Retro-Diels-Alder (RDA) reaction under microwave irradiation is a key method for synthesizing this compound derivatives. For example, isoindoloquinazoline precursors dissolved in 1,2-dichlorobenzene undergo RDA reactions at 220°C for 60 minutes under 300 W microwave irradiation, yielding the target compounds after purification via column chromatography . This method is efficient for generating tricyclic frameworks and can be adapted for enantiomeric synthesis by using chiral precursors .
Q. How are acid-base properties of this compound derivatives experimentally determined?
Due to low aqueous solubility, dissociation constants (pKa) are measured using UV-Vis spectrometry in a water-methanol mixed solvent (≤5% methanol). Acetate or phosphate buffers maintain pH stability during analysis. For instance, compound 8 exhibited pH-dependent spectral shifts, allowing calculation of its pKa . This approach is critical for understanding protonation states in biological or catalytic applications.
Q. What analytical techniques are used to characterize this compound derivatives?
Key techniques include:
- NMR spectroscopy : Assigns proton environments and confirms regioselectivity (e.g., distinguishing 4-one vs. 2-one derivatives) .
- X-ray crystallography : Resolves absolute configurations, as seen in the ORTEP diagram of 7-phenyl-6H-benzo[f]pyrimido[2,1-a]isoindol-6-one, which revealed bond lengths and torsional angles indicative of conjugation .
- Mass spectrometry : Validates molecular weights and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., annulated rings) influence the reactivity and biological activity of this compound derivatives?
Annulated derivatives (e.g., compounds 5–10) exhibit altered electronic properties due to additional acceptor rings fused to the isoindole core. These modifications enhance antifungal and anti-malarial activities by modulating electron density and hydrogen-bonding capabilities . For example, annulation increases electrophilicity at the ketone group, improving interactions with biological targets. Comparative studies of 4-one vs. 2-one derivatives further reveal that ketone position dictates solubility and binding affinity .
Q. What strategies address contradictions in reported synthetic pathways, such as LiAlH4 reduction outcomes?
Discrepancies in reduction products (e.g., isoindole vs. nine-membered derivatives) require mechanistic re-evaluation. For pyrimido[2,1-a]isoindol-6(2H)-one, LiAlH4 reduction in diethyl ether yields isoindole structures, contradicting earlier claims. Researchers must validate reaction conditions (solvent, temperature) and characterize products via NMR and UV spectroscopy to resolve such conflicts .
Q. How can enantiomeric purity of this compound derivatives be controlled during synthesis?
Enantiomeric control is achieved using chiral isoindoloquinazoline precursors in RDA reactions. For example, enantiomers (−)-104 and (+)-104 were synthesized from (−)-62 and (+)-62, respectively. Absolute configurations are confirmed via NOE experiments and X-ray crystallography . This approach is vital for studying stereospecific biological interactions.
Q. What role do microwave-assisted reactions play in optimizing this compound synthesis?
Microwave irradiation accelerates RDA reactions by enabling rapid heating (220°C in minutes), reducing side reactions and improving yields. This method is superior to conventional thermal methods, particularly for thermally sensitive intermediates .
Methodological Challenges and Data Analysis
Q. How are regioselectivity issues in multicomponent syntheses of this compound derivatives resolved?
Regioselectivity is governed by electronic and steric factors. For instance, selective formation of 7-phenyl-6H-benzo[f]pyrimido[2,1-a]isoindol-6-one over its isomer was attributed to transition-state stabilization in the cyclization step. Chromatographic separation (e.g., column or split chromatography) and DFT calculations aid in identifying dominant pathways .
Q. What computational tools complement experimental data in studying this compound derivatives?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, conjugation in annulated derivatives was corroborated by bond-length analysis in X-ray structures . Molecular docking further elucidates interactions with biological targets like antifungal enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
